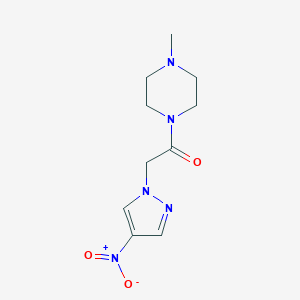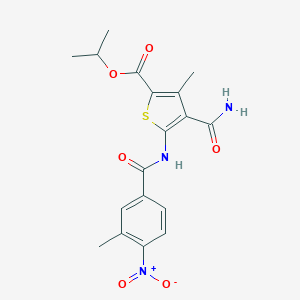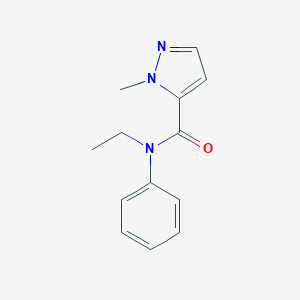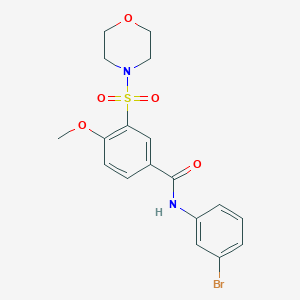
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate (MATI) is a chemical compound that has been synthesized and studied for its potential applications in scientific research. It belongs to the class of tetrahydroindolizines, which are known to have various biological activities.
科学研究应用
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This makes it a potential candidate for the development of new anti-inflammatory drugs. This compound has also been found to inhibit the growth of cancer cells and to have anti-viral activity against the hepatitis C virus.
作用机制
The mechanism of action of Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of COX-2, as mentioned above. It has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in cell signaling pathways. Additionally, this compound has been shown to bind to the dopamine D2 receptor, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory prostaglandins, which may contribute to its anti-inflammatory activity. This compound has also been found to inhibit the growth of cancer cells, which may be due to its ability to induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been found to have anti-viral activity against the hepatitis C virus, which may be due to its ability to inhibit viral replication.
实验室实验的优点和局限性
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized in the literature. Additionally, it has been shown to have various biological activities, making it a versatile compound for use in different types of experiments. However, there are also some limitations to its use. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its effects may vary depending on the cell type or tissue being studied, which may make it difficult to generalize its effects.
未来方向
There are several future directions for research on Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate. One area of interest is its potential as a new anti-inflammatory drug. Further studies are needed to determine its efficacy and safety in animal models and in humans. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential targets for its activity. Finally, there is potential for this compound to be used in combination with other drugs or therapies to enhance its effects or to overcome any limitations.
合成方法
Methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate can be synthesized using a two-step process. The first step involves the condensation of 2-cyanoacetamide and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then cyclized using an acid catalyst such as hydrochloric acid to yield this compound. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
methyl 2-amino-1-cyano-5,6,7,8-tetrahydroindolizine-3-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)10-9(13)7(6-12)8-4-2-3-5-14(8)10/h2-5,13H2,1H3 |
InChI 键 |
GGBYQDAIPXZCSO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
规范 SMILES |
COC(=O)C1=C(C(=C2N1CCCC2)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)


![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)



![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
